Cas no 2034501-09-0 (1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine)

1-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine is a structurally complex organic compound featuring a piperazine core substituted with a phenyl group and a piperidinyl moiety linked to an oxan-4-ylmethyl group. This arrangement confers potential utility in medicinal chemistry, particularly as an intermediate or pharmacophore in the development of CNS-targeting agents due to its affinity for neurotransmitter receptors. The compound's modular design allows for further derivatization, enhancing its versatility in drug discovery. Its balanced lipophilicity and steric properties may improve bioavailability and binding selectivity. Suitable for research applications, it serves as a valuable scaffold for exploring structure-activity relationships in neuropharmacology.
1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine structure
2034501-09-0 structure
Product name:1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine
CAS No:2034501-09-0
MF:C21H33N3O
MW:343.5062
CID:5351065

1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 1-[1-(oxan-4-ylmethyl)piperidin-4-yl]-4-phenylpiperazine
    • 1-phenyl-4-(1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)piperazine
    • 1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine
    • Inchi: 1S/C21H33N3O/c1-2-4-20(5-3-1)23-12-14-24(15-13-23)21-6-10-22(11-7-21)18-19-8-16-25-17-9-19/h1-5,19,21H,6-18H2
    • InChI Key: BBJCPBRCEJJABO-UHFFFAOYSA-N
    • SMILES: O1C([H])([H])C([H])([H])C([H])(C([H])([H])C1([H])[H])C([H])([H])N1C([H])([H])C([H])([H])C([H])(C([H])([H])C1([H])[H])N1C([H])([H])C([H])([H])N(C2C([H])=C([H])C([H])=C([H])C=2[H])C([H])([H])C1([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 377
  • XLogP3: 3
  • Topological Polar Surface Area: 19

1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3395-0082-4mg
1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine
2034501-09-0
4mg
$99.0 2023-09-11
Life Chemicals
F3395-0082-20mg
1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine
2034501-09-0
20mg
$148.5 2023-09-11
Life Chemicals
F3395-0082-10mg
1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine
2034501-09-0
10mg
$118.5 2023-09-11
Life Chemicals
F3395-0082-15mg
1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine
2034501-09-0
15mg
$133.5 2023-09-11
Life Chemicals
F3395-0082-2mg
1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine
2034501-09-0
2mg
$88.5 2023-09-11
Life Chemicals
F3395-0082-5μmol
1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine
2034501-09-0
5μmol
$94.5 2023-09-11
Life Chemicals
F3395-0082-10μmol
1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine
2034501-09-0
10μmol
$103.5 2023-09-11
Life Chemicals
F3395-0082-20μmol
1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine
2034501-09-0
20μmol
$118.5 2023-09-11
Life Chemicals
F3395-0082-1mg
1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine
2034501-09-0
1mg
$81.0 2023-09-11
Life Chemicals
F3395-0082-25mg
1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine
2034501-09-0
25mg
$163.5 2023-09-11

1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine Related Literature

Additional information on 1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine

Research Brief on 1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine (CAS: 2034501-09-0)

The compound 1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine (CAS: 2034501-09-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.

Recent studies have highlighted the structural uniqueness of 1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine, which combines a piperazine core with a tetrahydropyran (oxane) moiety. This hybrid structure is believed to enhance its binding affinity to specific biological targets, particularly in the central nervous system (CNS). A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent activity as a serotonin receptor modulator, with promising implications for treating neuropsychiatric disorders such as depression and anxiety.

In terms of synthesis, advancements have been made in optimizing the yield and purity of 2034501-09-0. A novel catalytic method utilizing palladium-based catalysts was reported in Organic Letters (2024), achieving a 78% yield with minimal byproducts. This method addresses previous challenges related to stereoselectivity and scalability, making the compound more accessible for preclinical studies.

Pharmacokinetic studies of 1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine have revealed favorable properties, including high blood-brain barrier permeability and metabolic stability. Research published in Drug Metabolism and Disposition (2023) identified its primary metabolic pathways, which involve hepatic CYP3A4-mediated oxidation. These findings are critical for designing future clinical trials and optimizing dosing regimens.

Emerging applications of this compound extend beyond CNS disorders. A 2024 preprint on bioRxiv reported its potential as an anti-inflammatory agent, with in vitro studies showing inhibition of NF-κB signaling. Additionally, computational docking studies suggest possible interactions with oncology targets, though experimental validation is pending. These diverse applications underscore the versatility of 2034501-09-0 in drug development.

In conclusion, 1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-phenylpiperazine represents a promising scaffold for multifunctional therapeutics. Ongoing research aims to elucidate its structure-activity relationships and explore its efficacy in disease models. Collaborative efforts between academic and industrial researchers are expected to accelerate its translation into clinical candidates in the coming years.

Recommend Articles

Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.